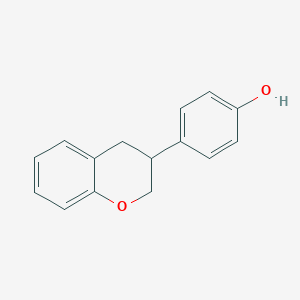
4-(Chroman-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chroman-3-yl)phenol is a chemical compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have a benzene ring fused to a pyran ring. This compound is known for its versatile biological activities and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chroman-3-yl)phenol typically involves the reaction of substituted resorcinols with benzylidene malononitriles in the presence of methanol and calcium hydroxide at room temperature . Another method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .
Industrial Production Methods
化学反应分析
Types of Reactions
4-(Chroman-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated derivatives
科学研究应用
Anticancer Activity
Recent studies have highlighted the promising anticancer properties of chroman derivatives, including 4-(Chroman-3-yl)phenol. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies:
- A study synthesized several chroman derivatives and evaluated their anticancer activities against human tumor cell lines. The results showed that compounds containing a thiochromanone skeleton exhibited higher anticancer activity compared to others .
- Another investigation focused on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, revealing notable cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The study reported IC50 values indicating effective inhibition of cancer cell proliferation .
Antioxidant Properties
The antioxidant potential of this compound has been explored through various assays that measure radical scavenging activity. These properties are crucial for developing therapeutic agents that combat oxidative stress-related diseases.
Research Findings:
- In vitro studies have demonstrated that certain chroman derivatives possess significant antioxidant activities, effectively scavenging free radicals and reducing oxidative stress markers .
- The DPPH radical scavenging assay is commonly employed to assess the antioxidant capacity of these compounds, with results indicating that some derivatives outperform standard antioxidants like ascorbic acid .
Synthetic Chemistry Applications
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structural characteristics allow for modifications that can lead to new compounds with enhanced biological activities.
Synthetic Approaches:
- The synthesis of chroman derivatives often involves multi-step reactions where this compound acts as a precursor. For instance, it can be transformed into various substituted chromones through electrophilic aromatic substitution reactions .
- Recent advancements in synthetic methodologies have enabled chemists to create novel derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .
Pharmacological Insights
The pharmacological potential of this compound is further supported by studies investigating its mechanism of action and interactions with biological targets.
Mechanism of Action:
- Molecular docking studies have been conducted to understand how chroman derivatives interact with specific proteins involved in cancer progression. These studies provide insights into the binding affinities and potential therapeutic effects of these compounds on cellular pathways related to tumor growth and metastasis .
作用机制
The mechanism of action of 4-(Chroman-3-yl)phenol involves its interaction with various molecular targets and pathways. It is known to inhibit oxidative stress by scavenging free radicals, which is a key mechanism in its antioxidant activity . Additionally, it may interact with enzymes and receptors involved in inflammation and cancer pathways, contributing to its therapeutic potential .
相似化合物的比较
4-(Chroman-3-yl)phenol can be compared with other similar compounds such as:
4-(4-Hydroxyphenyl)-2,2,4-trimethylchroman: Known for its antioxidant properties.
3,4-Dihydro-2H-chromen-3-ylamine hydrochloride: Used in early discovery research for its unique chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts a distinct set of biological activities and chemical reactivity compared to its analogs.
属性
CAS 编号 |
137524-96-0 |
|---|---|
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
4-(3,4-dihydro-2H-chromen-3-yl)phenol |
InChI |
InChI=1S/C15H14O2/c16-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)17-10-13/h1-8,13,16H,9-10H2 |
InChI 键 |
CEBCNQDOUUFDEX-UHFFFAOYSA-N |
SMILES |
C1C(COC2=CC=CC=C21)C3=CC=C(C=C3)O |
规范 SMILES |
C1C(COC2=CC=CC=C21)C3=CC=C(C=C3)O |
同义词 |
Phenol, 4-(3,4-dihydro-2H-1-benzopyran-3-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















